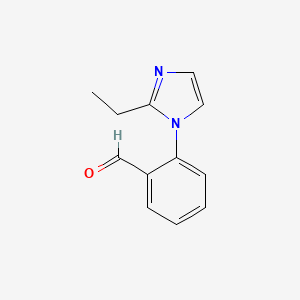

2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde

Description

2-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde (CAS: 1247397-30-3) is a benzaldehyde derivative functionalized with a 2-ethyl-substituted imidazole ring at the ortho position. Its molecular weight is 200.24 g/mol, and it is characterized by an aldehyde group attached to a benzene ring fused with an imidazole moiety .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-(2-ethylimidazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12N2O/c1-2-12-13-7-8-14(12)11-6-4-3-5-10(11)9-15/h3-9H,2H2,1H3 |

InChI Key |

AYDIOMDTISDMEU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1C2=CC=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of 2-(1H-imidazol-1-yl)benzaldehyde

- Starting materials: 2-(1H-imidazol-1-yl)benzaldehyde and ethyl halides (e.g., ethyl bromide or ethyl iodide).

- Reaction conditions: Base-mediated alkylation using potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Mechanism: The imidazole nitrogen (N-2) acts as a nucleophile and displaces the halide from the ethyl halide, forming the N-ethylated imidazole derivative.

- Typical parameters: Room temperature to moderate heating (50–80 °C), reaction time 6–24 hours.

- Purification: Extraction, recrystallization, or column chromatography.

This method is widely used due to its simplicity and moderate yields. The reaction is sensitive to the choice of base and solvent to avoid over-alkylation or side reactions.

Condensation and Cyclization Routes

- Route: Starting from o-aminobenzaldehyde derivatives or o-nitrobenzaldehyde, condensation with ethyl-substituted imidazole precursors or their equivalents, followed by cyclization and oxidation steps.

- Example: Reaction of o-aminobenzaldehyde with ethyl glyoxalate derivatives to form the imidazole ring fused or attached to the benzaldehyde moiety.

- Catalysts: Acidic catalysts such as acetic acid or Lewis acids may be used to promote cyclization.

- Reaction conditions: Reflux in ethanol or other alcohol solvents for 6–8 hours, monitored by thin-layer chromatography (TLC).

- Workup: Cooling, filtration, recrystallization from alcohols.

This method allows for the introduction of the aldehyde group simultaneously with the imidazole formation, providing structural control.

Detailed Research Findings and Data Tables

Table 1: Representative Reaction Conditions for Preparation of 2-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde

| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Alkylation | 2-(1H-imidazol-1-yl)benzaldehyde + EtBr | K2CO3, DMF, 60 °C, 12 h | 60–75 | Base-mediated nucleophilic substitution |

| Condensation & Cyclization | o-Aminobenzaldehyde + Ethyl glyoxalate | AcOH, EtOH, reflux 6–8 h | 50–68 | Acid-catalyzed cyclization |

| Microwave-assisted synthesis | N-benzyl-2-hydroxyacetamide + 1H-imidazole | Microwave irradiation, 700 W, 10 min | ~70 | Solvent-free, catalyst-free method |

Table 2: Spectroscopic Characterization Summary

| Property | Typical Values | Instrumentation |

|---|---|---|

| Melting Point | ~120–130 °C | Electrothermal apparatus |

| IR (KBr pellet) | 1680–1700 cm⁻¹ (C=O aldehyde stretch) | FT-IR spectrometer |

| 1H NMR (DMSO-d6) | 9.8–10.0 ppm (aldehyde proton), 7.0–8.0 ppm (aromatic), 3.5 ppm (ethyl CH2), 1.2 ppm (ethyl CH3) | 500 MHz NMR spectrometer |

| Mass Spectrometry (MS) | Molecular ion peak consistent with C12H12N2O | ESI-MS or EI-MS |

Mechanistic Insights and Optimization

- Selectivity: N-alkylation at the N-2 position of imidazole is favored due to the higher nucleophilicity compared to N-1 in many cases, but reaction conditions must be controlled to avoid dialkylation.

- Solvent choice: Polar aprotic solvents enhance nucleophilicity and reaction rates.

- Catalysis: Acid catalysis in condensation routes facilitates cyclization and dehydration steps.

- Microwave irradiation: Provides rapid heating and improved yields with cleaner reactions, avoiding harsh reagents or catalysts.

Summary of Key Literature Findings

- Ajaya K. Behera et al. demonstrated synthesis of related benzimidazole derivatives via reflux in ethanol with acetic acid catalysis, monitored by TLC and characterized by IR and NMR spectroscopy.

- Recent reviews on imidazole synthesis highlight the use of glyoxal derivatives and hydroxylamine intermediates for constructing substituted imidazoles, which can be adapted for ethyl-substituted imidazoles.

- Microwave-assisted solvent-free synthesis methods offer efficient routes to imidazole derivatives, including N-substituted analogs, with simplified purification.

- Patented methods describe chlorination followed by nucleophilic substitution with imidazole derivatives to introduce the imidazole ring onto aromatic systems, which can be tailored for benzaldehyde substrates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The benzaldehyde moiety can undergo reactions that modify its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound belongs to a broader class of benzaldehyde-imidazole/benzimidazole hybrids. Below is a comparative analysis with closely related derivatives:

Table 1: Structural Comparison of Selected Analogous Compounds

Key Observations :

- Conjugation and Reactivity : Compounds like trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde exhibit extended conjugation via vinyl groups, altering electronic properties and UV-Vis absorption profiles .

- Functional Group Diversity : Derivatives such as ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate prioritize ester groups over aldehydes, affecting solubility and metabolic stability .

Key Observations :

- Reaction Sensitivity : The synthesis of imidazole rings is highly condition-dependent. For example, 2-methoxybenzaldehyde failed to react under standard conditions, while 2-hydroxybenzaldehyde succeeded .

- Yield Limitations : Many imidazole syntheses suffer from low yields (10–30%), necessitating optimization .

Physicochemical and Crystallographic Properties

Crystallographic data provide insights into molecular planarity and intermolecular interactions.

Table 3: Crystallographic Data

Biological Activity

2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and other therapeutic properties. The findings are supported by various studies, including in vitro evaluations, structure-activity relationships, and molecular docking analyses.

Chemical Structure and Properties

The compound 2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde features an imidazole ring linked to a benzaldehyde moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde. These compounds exhibit activity against various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) :

- The compound demonstrated notable MIC values against Staphylococcus aureus and Candida albicans , indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Candida albicans | < 64 |

Anticancer Activity

The anticancer potential of 2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde has been evaluated in several cancer cell lines. Its activity is attributed to mechanisms such as apoptosis induction and cell cycle arrest.

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

Findings:

- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values ranging from 16.38 µM to 29.39 µM across different cancer cell lines.

- Mechanism of Action :

- Induction of apoptosis was confirmed through upregulation of pro-apoptotic factors like caspase-3 and Bax, alongside downregulation of anti-apoptotic Bcl-2.

- Molecular docking studies suggest strong binding interactions with target enzymes involved in cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 16.38 | Apoptosis induction |

| HepG2 | 29.39 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often correlates with their structural features. Variations in substituents on the imidazole or benzaldehyde moieties significantly influence their potency.

Key Observations:

- Substituents that enhance lipophilicity tend to improve membrane permeability, leading to better bioactivity.

- Compounds with longer alkyl chains generally exhibited increased anticancer effects.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives similar to 2-(2-Ethyl-1H-imidazol-1-YL)benzaldehyde:

- Study on Anticancer Properties : A series of benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a common mechanism involving apoptosis induction.

- Antimicrobial Efficacy : Research highlighted the effectiveness of imidazole derivatives against resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.